molecular formula C44H30N4O8 B13650355 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)

Cat. No.: B13650355
M. Wt: 742.7 g/mol
InChI Key: TXHGYDRHZAPEJD-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is a polyfunctional organic ligand featuring a central pyrene core with four 2-aminobenzoic acid groups attached at the 1,3,6,8-positions. This molecule combines π-conjugated pyrene (a polycyclic aromatic hydrocarbon) with both amino (–NH₂) and carboxylic acid (–COOH) functional groups, enabling versatile coordination chemistry. Its bifunctional nature allows it to act as a linker in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), facilitating applications in catalysis, sensing, and energy storage .

Properties

Molecular Formula

C44H30N4O8

Molecular Weight

742.7 g/mol

IUPAC Name

2-amino-4-[3,6,8-tris(3-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid

InChI

InChI=1S/C44H30N4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

TXHGYDRHZAPEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)N)C7=CC(=C(C=C7)C(=O)O)N)C8=CC(=C(C=C8)C(=O)O)N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Insights

The dual functionality of amino and carboxylic acid groups on the rigid pyrene backbone enhances the compound’s potential for:

  • Hydrogen bonding and coordination chemistry: The amino and carboxyl groups can coordinate metal ions, enabling applications in metal-organic frameworks (MOFs) and catalysis.
  • Biological activity: The compound’s structure suggests antimicrobial properties and suitability for drug delivery systems due to interactions with biological membranes and binding affinity to biological targets.
  • Material science applications: The pyrene core provides fluorescence properties, useful in photonic devices and sensors.

Comparison with Related Compounds

Compound Name Molecular Formula Features Applications
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene C44H26O8 Carboxylic acid groups only; no amino groups MOF synthesis, photonic materials
1,3,6,8-Tetrakis(p-benzoic acid)pyrene C44H26O8 Similar but lacks amino groups; flexible benzoate substituents Fluorescent MOFs, sensing
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) C44H30N4O8 Both amino and carboxylic acid groups; rigid pyrene core Drug delivery, antimicrobial agents, coordination chemistry

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Outcome
1 Bromination Pyrene, Br2, Nitrobenzene 120 °C, 14 h 1,3,6,8-Tetrabromopyrene
2 Suzuki–Miyaura Coupling 1,3,6,8-Tetrabromopyrene, 2-aminobenzoic acid boronic acid, Pd(PPh3)4, K2CO3 85-90 °C, 48-72 h, N2 atmosphere Tetra-substituted pyrene with protected amino-benzoic acid esters
3 Hydrolysis NaOH or KOH, THF/dioxane/H2O Reflux overnight Deprotected 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)
4 Purification Filtration, recrystallization, vacuum drying Room temperature to 70 °C Pure yellow solid product

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, making it useful in electronic applications.

    Reduction: Reduction reactions can be used to alter the functional groups attached to the pyrene core.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other complex organic structures.

    Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) exerts its effects is primarily through its interaction with various molecular targets. The pyrene core allows for strong π-π interactions, while the 2-aminobenzoic acid groups can form hydrogen bonds and other non-covalent interactions. These properties enable the compound to act as a catalyst, fluorescent probe, or electronic material, depending on the application.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrene core : Provides a rigid, planar π-system for enhanced electronic communication and stability.
  • 2-Aminobenzoic acid substituents: Each arm contains both amine and carboxylic acid groups, enabling dual coordination modes (e.g., binding to metal nodes via carboxylate oxygen or amine nitrogen) .
  • 3D topology: The non-planar arrangement of carboxylate groups relative to the pyrene plane allows for the formation of 3D frameworks, such as the tbo topology in NU-1300 (a uranyl-based MOF with high water stability) .

Below is a detailed comparison of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) with structurally related pyrene-based ligands, focusing on functional groups, applications, and key properties.

Table 1: Structural and Functional Comparison
Compound Name Functional Groups Key Features Applications Reference IDs
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) –NH₂, –COOH Bifunctional; enables dual coordination modes. MOFs (NU-1300, NU-1000) for sensing, catalysis, hydrogen evolution.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) –NH₂ Tetra-amine linker; planar conjugation. COFs (IM4F-Py-COF) for iodine capture, energy storage, photocatalysis.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid (TBAPy) –COOH Tetra-carboxylic acid linker; strong metal coordination. MOFs (Sc-TBAPy, Al-TBAPy) for photocatalytic hydrogen evolution.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) –COOH, –F Fluorinated analog; enhanced electron-withdrawing effects. Potential use in MOFs with tuned electronic properties.
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate –COOCH₃ Ester precursor to TBAPy; hydrolyzed to –COOH. Intermediate in TBAPy synthesis.
TAEPy (1,3,6,8-Tetrakis((4-aminophenyl)ethynyl)pyrene) –NH₂, –C≡C– Ethynyl spacers; extended conjugation. COFs for photoredox catalysis and asymmetric synthesis.
Table 2: Performance and Stability Comparison
Compound Name Thermal Stability Water Stability Notable Properties
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) High (TGA data not provided) High (NU-1300 stable) Dual functional groups enhance framework robustness .
PyTTA Moderate Moderate Amine groups enable Schiff-base condensation in COFs; lower stability than acids.
TBAPy Very high High Carboxylic acids form strong metal-carboxylate bonds; used in harsh conditions.
TAEPy High Low Ethynyl groups improve π-conjugation but reduce hydrolytic stability.
Key Research Findings

MOF Applications: The target compound forms NU-1300 with uranyl nodes, exhibiting exceptional water stability due to strong U–O bonds . In NU-1000 (a Zr-based MOF), the related TBAPy linker enables selective sensing of polycyclic aromatic hydrocarbons (PAHs) via fluorescence quenching .

COF Applications :

  • PyTTA -based COFs (e.g., ETTA-PyTTA-COF ) show high iodine uptake (3.2 g/g) due to large surface areas and charge-transfer interactions .
  • TAEPy -COFs demonstrate superior photocatalytic activity in α-alkylation reactions, attributed to extended conjugation from ethynyl groups .

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is a complex organic compound notable for its unique structural features and potential biological activities. This compound, characterized by a pyrene core with multiple 2-aminobenzoic acid groups, has garnered attention for its applications in drug delivery systems and other biomedical fields. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is C44H30N4O8, with a molecular weight of approximately 742.73 g/mol. The structure consists of a pyrene unit substituted at the 1, 3, 6, and 8 positions with four 2-aminobenzoic acid groups. This arrangement allows for significant hydrogen bonding capabilities and interactions with various biological targets.

Structural Features

FeatureDescription
Molecular Formula C44H30N4O8
Molecular Weight 742.73 g/mol
Functional Groups Amino and carboxylic functionalities
Core Structure Pyrene

Antimicrobial Properties

Research indicates that compounds with pyrene and amino benzoic acid derivatives exhibit notable antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that similar pyrene derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Drug Delivery Systems

The unique structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) enhances its potential in drug delivery applications. Its ability to form hydrogen bonds allows it to interact favorably with biological membranes, facilitating the transport of therapeutic agents across cellular barriers .

Case Study: Drug Delivery Efficacy

A recent study explored the efficacy of a drug delivery system utilizing this compound as a carrier for anticancer drugs. The results indicated that the compound significantly improved the solubility and bioavailability of the drug while minimizing side effects .

Coordination Chemistry

The presence of multiple functional groups in this compound enhances its binding affinity to metal ions and small molecules. This property is crucial for applications in coordination chemistry and materials science. For example, studies have shown that the compound can form stable complexes with transition metals, which may be useful in catalysis and sensor development .

Summary of Key Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against S. aureus and E. coli.
Showed enhanced drug solubility and bioavailability in drug delivery systems.
Investigated coordination with metal ions for potential applications in catalysis.

The biological activity of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino groups facilitate hydrogen bonding with biological macromolecules.
  • Metal Coordination : The carboxylic functionalities allow for coordination with metal ions.
  • Membrane Interaction : The hydrophobic pyrene core enhances interaction with lipid membranes.

Q & A

Q. How can computational modeling predict this compound’s electronic properties for optoelectronic applications?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute HOMO-LUMO gaps (~2.8 eV for pyrene derivatives). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, matching experimental λmax at ~380 nm .

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